cis-3-Amino-1-boc-4-hydroxypyrrolidine
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Overview
Description
cis-3-Amino-1-boc-4-hydroxypyrrolidine: is a chiral pyrrolidine derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring. The stereochemistry of the compound is defined by the cis configuration of the amino and hydroxyl groups, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-boc-4-hydroxypyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as cis-4-amino-L-proline.
Protection: The amino group is protected using a Boc group to prevent unwanted side reactions.
Functionalization: The hydroxyl group is introduced through selective reduction or other functionalization reactions.
Cyclization: The linear precursor undergoes cyclization to form the pyrrolidine ring with the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using metal catalysts to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to obtain enantiomerically pure compounds.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-1-boc-4-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
cis-3-Amino-1-boc-4-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Amino-1-boc-4-hydroxypyrrolidine involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and ionic interactions with biological molecules.
Hydroxyl Group: Participates in hydrogen bonding and can be involved in enzymatic reactions.
Boc Group: Provides steric protection and can be removed under acidic conditions to reveal the active amino group.
Comparison with Similar Compounds
- cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester
- cis-4-Amino-L-proline
- 3-Carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Comparison:
- Unique Features: cis-3-Amino-1-boc-4-hydroxypyrrolidine is unique due to its specific stereochemistry and the presence of the Boc protecting group, which imparts stability and selectivity in reactions.
- Functional Group Variations: Similar compounds may have different protecting groups or functional groups, leading to variations in reactivity and applications .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJTVYMOCPYEAG-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138026-97-8 |
Source
|
Record name | rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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